N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[3-(benzenesulfonyl)propanoylamino]phenyl]-N-cyclopropyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c27-18(12-13-31(29,30)17-4-2-1-3-5-17)21-14-8-10-16(11-9-14)26-24-19(23-25-26)20(28)22-15-6-7-15/h1-5,8-11,15H,6-7,12-13H2,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTJTNCNOAAQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antiviral effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 440.48 g/mol. The compound features a tetrazole ring, which is known for its role in enhancing biological activity through various mechanisms.
1. Cytotoxicity
Research has demonstrated that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in studies involving human cancer cell lines such as HT-29 (colorectal cancer) and PC-3 (prostate cancer), the compound showed IC values comparable to standard chemotherapeutic agents like Doxorubicin:
| Cell Line | IC (μM) | Reference Compound IC (μM) |
|---|---|---|
| HT-29 | 6.43 | 2.24 |
| PC-3 | 9.83 | 3.86 |
These findings indicate that this compound possesses significant cytotoxic potential, warranting further investigation into its mechanisms of action and therapeutic efficacy .
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against influenza viruses. In vitro studies showed that certain derivatives of tetrazole compounds exhibit selective antiviral activity, with some compounds achieving selectivity indices above 10:
| Compound | IC (μM) | Selectivity Index |
|---|---|---|
| Compound 1 | 18.4 | >38 |
| Compound 2 | 46 | >16 |
These results suggest that modifications in the tetrazole structure can significantly influence antiviral efficacy, highlighting the importance of structural optimization in drug design .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
- Induction of Apoptosis : Studies suggest that tetrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.
Case Studies
Recent case studies have explored the use of this compound in various therapeutic contexts:
- Lung Cancer Treatment : A study focused on the efficacy of N-cyclopropyl derivatives in inhibiting mutated forms of the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer.
- Influenza Treatment : Another investigation assessed the effectiveness of the compound against influenza A virus, demonstrating promising results that could lead to new antiviral therapies.
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules from diverse sources.
Structural Analogues
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The tetrazole in the target compound offers higher metabolic stability compared to pyrazole () and thiazole () derivatives. Tetrazoles are resistant to hydrolysis, making them favorable in drug design .
- Pyrazole derivatives () are often utilized in agrochemicals due to their electrophilic reactivity, while thiazoles () are common in antimicrobial agents.
The cyclopropyl carboxamide in the target compound likely improves membrane permeability compared to the bulky PEG linker in ADC1770 (), which is tailored for ADC stability.
Molecular Weight and Complexity :
- ADC1770 (757.76 g/mol) is significantly larger due to its PEG and peptide components, limiting its use to biologics. The target compound, with a smaller scaffold, is better suited for small-molecule therapeutics.
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Coupling reactions : Use of coupling reagents (e.g., EDC/HOBt) to form the propanamido linkage between the phenylsulfonyl moiety and the phenyltetrazole backbone .
- Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions, followed by selective N-alkylation with cyclopropylamine .
- Purification : Recrystallization using CHCl₃/petroleum ether (1:2) or silica gel chromatography for intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Confirm regiochemistry of the tetrazole ring and substituent positioning (e.g., cyclopropyl group at N-2) .
- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 505.2) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Plasma stability studies : Use human plasma at 37°C with LC-MS/MS quantification to assess esterase-mediated hydrolysis risks .
Advanced Research Questions
Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers or tertiary amines) to the phenylsulfonyl or tetrazole moieties while monitoring logP via HPLC .
- Co-solvent systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .
Q. How can researchers resolve contradictions in IC50 values across different kinase inhibition assays?
- Methodological Answer :
- Assay standardization : Use a single batch of recombinant enzymes (e.g., FXIa) and consistent substrate concentrations (e.g., BIOPHEN CS-21 at 0.1 mM) to minimize variability .
- Data normalization : Include positive controls (e.g., rivaroxaban for coagulation assays) and report IC50 values as mean ± SEM from triplicate experiments .
Q. What computational approaches are suitable for predicting target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., β-adrenergic receptors) to map binding poses of the phenylsulfonyl and carboxamide groups .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the tetrazole-cyclopropyl interaction in lipid bilayers .
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Methodological Answer :
- Analog synthesis : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., methyl, isopropyl) and compare bioactivity in FXIa inhibition assays .
- 3D-QSAR modeling : Build CoMFA/CoMSIA models using IC50 data from analogs to identify critical steric/electronic features .
Data Contradiction Analysis
Q. Why might in vitro potency (IC50) fail to correlate with in vivo efficacy in anticoagulation studies?
- Methodological Answer :
- Pharmacokinetic factors : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) and hepatic clearance rates using microsomal assays .
- Metabolite interference : Identify major metabolites (e.g., via LC-HRMS) and test their activity in aPTT coagulation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
